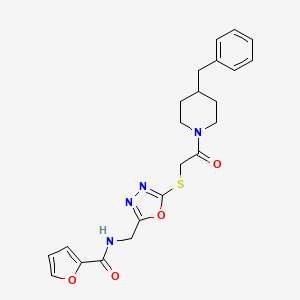

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

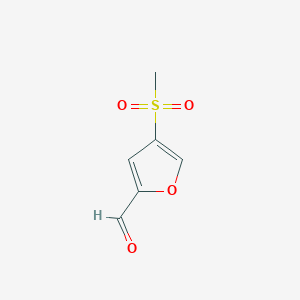

The molecular structure of this compound includes a furan-2-carboxamide group attached to a 1,3,4-oxadiazole ring via a methylene bridge. This oxadiazole ring is further linked to a 4-benzylpiperidin-1-yl group through a thioether and a carbonyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan-2-carboxamide structures have been explored in various studies. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequently treated with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent further electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).

Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the treatment of N-(Quinolin-6-yl)furan-2-carboxamide with excess P2S5, followed by oxidation to achieve the target compound, which was then subjected to various electrophilic substitution reactions (M. M. El’chaninov & А. Aleksandrov, 2017).

Therapeutic Potential

Compounds containing oxadiazole or furadiazole rings, including structures similar to the one , have shown significant therapeutic potential. They exhibit a broad range of chemical and biological properties, such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. Some derivatives of the oxadiazole nucleus, particularly 1,3,4-oxadiazoles, have become important synthons in new drug development (Ankit Siwach & P. Verma, 2020).

Cytotoxic Evaluation

A series of benzo[d]thiazole-2-carboxamide derivatives, which share structural similarities with the compound , were designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines. These compounds showed moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors with minimal nonspecific toxicity against normal cells (Lan Zhang et al., 2017).

Antimicrobial Activities

Compounds derived from furan-2-carboxamide have also been studied for their antimicrobial activities. For instance, new di- and triorganotin(IV) carboxylates derived from Schiff bases were synthesized and screened for their antimicrobial activity against a range of fungi and bacteria. Some of these compounds exhibited higher biocide activity compared to control drugs, demonstrating their potential in antimicrobial applications (L. C. Dias et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c27-20(26-10-8-17(9-11-26)13-16-5-2-1-3-6-16)15-31-22-25-24-19(30-22)14-23-21(28)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRSIDQGBBKFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2578853.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2578860.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578863.png)

![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)

![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)